molecular formula C12H18N4O2S B2769584 Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone CAS No. 2415454-14-5

Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone

Cat. No. B2769584
CAS RN: 2415454-14-5
M. Wt: 282.36
InChI Key: YEQFUFNFEWTONM-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, a morpholine ring, and a thiadiazole ring . Piperidine is a common organic compound that forms a heterocyclic ring with one nitrogen atom . Morpholine is a common solvent used in chemical reactions, and it contains both an ether and an amine . Thiadiazole is a type of heterocycle that contains both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. The exact structure would depend on the specific synthesis route and the functional groups present .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present and the arrangement of the rings. Piperidine, morpholine, and thiadiazole all have distinct reactivities based on their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-11(15-4-2-1-3-5-15)10-8-16(6-7-18-10)12-14-13-9-19-12/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFUFNFEWTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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